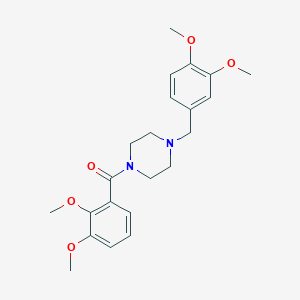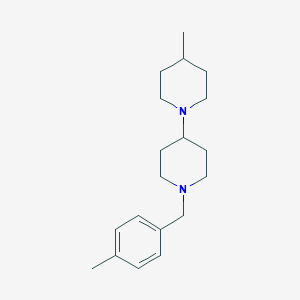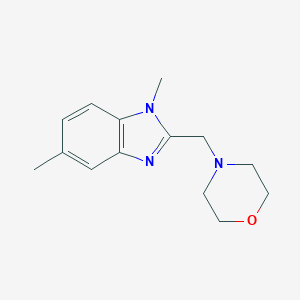amino]propanamide](/img/structure/B247021.png)
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, also known as U-47700, is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. It was first synthesized in the 1970s by Upjohn Laboratories, but its use has been limited due to its high potential for abuse and addiction. Despite this, U-47700 has been the subject of scientific research due to its potential applications in pain management and drug development.
Mecanismo De Acción
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide acts on the mu-opioid receptor in the brain, which is responsible for the modulation of pain. It binds to the receptor and activates it, leading to the release of endogenous opioids such as endorphins. This results in a reduction in pain perception and an increase in pleasure and euphoria.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a number of biochemical and physiological effects, including analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, and vomiting. Long-term use of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a number of advantages and limitations for lab experiments. Its potent analgesic effects make it a useful tool for studying pain pathways and developing new pain medications. However, its potential for abuse and addiction makes it a risky substance to work with, and caution must be taken when handling it.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. One area of interest is the development of safer and more effective pain medications based on the structure of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. Another area of interest is the study of the mechanisms of addiction and dependence associated with N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, in order to develop better treatments for opioid addiction. Finally, further research is needed to determine the long-term effects of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide on the brain and body.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide involves the reaction of 3-chlorophenylacetonitrile with 2-(3,4-dimethoxyphenyl)ethylamine to form the intermediate 3-chlorophenyl-2-(3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with methylamine and propionyl chloride to form N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide. The synthesis of N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide is complex and requires specialized equipment and knowledge of organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has been the subject of scientific research due to its potential applications in pain management and drug development. It has been shown to have potent analgesic effects, similar to other opioids such as morphine and fentanyl. However, N-(3-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide has a shorter duration of action and a lower risk of respiratory depression, making it a potentially safer alternative to traditional opioids.
Propiedades
Fórmula molecular |
C20H25ClN2O3 |
|---|---|
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-23(11-9-15-7-8-18(25-2)19(13-15)26-3)12-10-20(24)22-17-6-4-5-16(21)14-17/h4-8,13-14H,9-12H2,1-3H3,(H,22,24) |
Clave InChI |
BBPJRGQWGMHBAK-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)



![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)

![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
